5-Bromooxazolo[4,5-b]pyridine
Description
Significance of Fused Heterocyclic Systems in Contemporary Organic and Medicinal Chemistry Research
Fused heterocyclic systems, which are organic compounds containing rings of different atoms including at least one other element besides carbon, are cornerstones of modern chemical research. Nitrogen-containing heterocycles, in particular, represent a critical class of organic compounds with wide-ranging applications in medicinal chemistry and materials science. beilstein-journals.org Their structural motifs are prevalent in a vast number of natural products and synthetic compounds, forming the basis for many pharmaceuticals. The unique three-dimensional architecture and electronic properties of these fused systems allow for specific interactions with biological macromolecules, such as enzymes and receptors.
In medicinal chemistry, these compounds are actively investigated for a variety of therapeutic uses. Research has demonstrated their potential as anticancer, antibacterial, and antiproliferative agents. beilstein-journals.org For instance, the imidazo[4,5-b]pyridine skeleton, structurally related to oxazolopyridines, is found in compounds with established anticancer, antimitotic, and tuberculostatic properties. mdpi.com Similarly, derivatives of the oxazolo[4,5-b]pyridine (B1248351) core have been explored for their potential as analgesic and anticancer agents, highlighting the therapeutic promise embedded within these fused ring structures.
Overview of the Oxazolo[4,5-b]pyridine Core as a Prominent Heterocyclic Scaffold in Academic Inquiry
The oxazolo[4,5-b]pyridine core is a fused bicyclic system consisting of a pyridine (B92270) ring fused to an oxazole (B20620) ring. This scaffold has garnered significant attention in academic and industrial research due to the diverse biological activities exhibited by its derivatives. The development of compounds based on this core is closely tied to fundamental advancements in the chemistry of its parent heterocycles, oxazole and pyridine.
The specific arrangement of the fused rings—the regioisomerism—plays a crucial role in determining the molecule's electronic properties and, consequently, its biological function. Systematic investigations into fused heterocyclic systems have underscored the importance of scaffolds like oxazolopyridine in targeting various enzymes and receptors. Researchers have focused on synthesizing and evaluating libraries of oxazolo[4,5-b]pyridine derivatives to establish structure-activity relationships, aiming to develop novel therapeutic agents.
Position of 5-Bromooxazolo[4,5-b]pyridine within the Broader Oxazolopyridine Chemical Landscape
This compound is a specific derivative of the parent oxazolopyridine scaffold, distinguished by the presence of a bromine atom at the 5th position of the pyridine ring. This compound is recognized as a valuable building block in synthetic organic chemistry. Its formal entry into chemical databases reflects its role as a subject of focused chemical research. The compound is commercially available from various suppliers, facilitating its use in further chemical synthesis and investigation. chemsrc.comsigmaaldrich.com
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1352885-93-8 | chemsrc.comsigmaaldrich.com |
| Molecular Formula | C₆H₃BrN₂O | chemsrc.comsigmaaldrich.com |
| Molecular Weight | 199.01 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| InChI Key | SFEIWPWYOWZTFZ-UHFFFAOYSA-N | sigmaaldrich.com |
| Physical Form | White to Yellow Solid | sigmaaldrich.com |
| Purity | ~95% | chemsrc.comsigmaaldrich.com |
This compound serves as a precursor for creating more complex molecules, as demonstrated by its use in the synthesis of substituted derivatives like N-((5-bromooxazolo[4,5-b]pyridin-2-yl)(phenyl)methyl)aniline. amazonaws.com
Rationale for Dedicated Research on Halogenated Oxazolopyridine Derivatives
The introduction of halogen atoms, such as bromine, onto the oxazolopyridine scaffold is a deliberate and strategic decision in medicinal and materials chemistry. Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
Research into halogenated oxazolopyridines is driven by several factors:
Modulation of Biological Activity: The presence and position of a halogen can fine-tune the biological effects of the parent compound. For example, various bromo-substituted oxazolone (B7731731) derivatives have been synthesized and evaluated for potential analgesic and anti-inflammatory activities. fabad.org.tr
Synthetic Handles: A bromine atom serves as a versatile functional group for further chemical transformations. It can be readily replaced or used in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce new aryl or alkyl groups, enabling the synthesis of a diverse library of compounds for screening.
This focused research effort on compounds like this compound is essential for advancing our understanding of structure-activity relationships and for the rational design of new functional molecules.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-2-1-4-6(9-5)8-3-10-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEIWPWYOWZTFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1OC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352885-93-8 | |
| Record name | 5-bromo-[1,3]oxazolo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Synthetic Route Development for 5 Bromooxazolo 4,5 B Pyridine and Its Derivatives
Strategies for Oxazole (B20620) Ring Annulation
The formation of the oxazole ring fused to the pyridine (B92270) backbone, a process known as annulation, is a critical step in the synthesis of oxazolo[4,5-b]pyridines. Various strategies have been developed to achieve this, primarily involving the cyclization of suitably substituted pyridine precursors.
Cyclization Reactions from Ortho-Substituted Aminopyridine Precursors (e.g., 2-amino-3-hydroxypyridine derivatives)
A prevalent and effective method for constructing the oxazolo[4,5-b]pyridine (B1248351) system involves the cyclization of ortho-substituted aminopyridines. Specifically, 2-amino-3-hydroxypyridine and its derivatives serve as ideal starting materials. clockss.org In this approach, the amino and hydroxyl groups are positioned adjacent to each other on the pyridine ring, facilitating the intramolecular condensation reaction required for the formation of the five-membered oxazole ring.
The reaction typically proceeds by treating the 2-amino-3-hydroxypyridine derivative with a carboxylic acid or its equivalent. clockss.orgresearchgate.net The amino group of the pyridine attacks the carbonyl carbon of the carboxylic acid, forming an amide intermediate. Subsequent intramolecular cyclization, involving the hydroxyl group and the newly formed amide, leads to the elimination of a water molecule and the formation of the fused oxazole ring. This strategy is versatile, allowing for the introduction of various substituents at the 2-position of the oxazole ring by choosing the appropriate carboxylic acid. clockss.orgresearchgate.net
Application of Condensation Reagents (e.g., Polyphosphoric Acid (PPA), Polyphosphoric Acid Trimethylsilyl (B98337) Ester (PPSE))
To facilitate the cyclization of 2-amino-3-hydroxypyridine precursors with carboxylic acids, strong condensation or dehydrating agents are often employed. Polyphosphoric Acid (PPA) and Polyphosphoric Acid Trimethylsilyl Ester (PPSE) are commonly used for this purpose. clockss.orgresearchgate.net These reagents act as both the solvent and the catalyst, promoting the reaction which typically requires high temperatures.
PPSE is often considered a milder alternative to PPA. clockss.org For instance, the formation of 2-(4-cyanophenyl)-5-bromooxazolo[4,5-b]pyridine was achieved in a high yield of 93% by heating 5-bromo-3-hydroxy-2-aminopyridine and 4-cyanobenzoic acid in PPSE at 200°C. clockss.org In other cases, PPA has been shown to provide better yields; for example, the synthesis of oxazolo derivatives from N-benzyl protected piperidinyl acids and 5-bromo-3-hydroxy-2-aminopyridine gave yields of 70-71% with PPA, whereas the use of PPSE resulted in a much lower yield of 22% for one of the derivatives. clockss.org The choice between PPA and PPSE can depend on the specific substrates being used.
| Precursors | Condensation Reagent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-bromo-3-hydroxy-2-aminopyridine + 4-cyanobenzoic acid | PPSE | 200°C | 2-(4-cyanophenyl)-5-bromooxazolo[4,5-b]pyridine | 93% | clockss.org |
| 5-bromo-3-hydroxy-2-aminopyridine + N-benzyl-4-piperidinylacetic acid | PPA | Not specified | 2-((1-benzylpiperidin-4-yl)methyl)-5-bromooxazolo[4,5-b]pyridine | 70% | clockss.org |
| 5-bromo-3-hydroxy-2-aminopyridine + N-benzyl-4-piperidinylpropanoic acid | PPA | Not specified | 2-(2-(1-benzylpiperidin-4-yl)ethyl)-5-bromooxazolo[4,5-b]pyridine | 71% | clockss.org |
| 5-bromo-3-hydroxy-2-aminopyridine + N-benzyl-4-piperidinylacetic acid | PPSE | 200°C | 2-((1-benzylpiperidin-4-yl)methyl)-5-bromooxazolo[4,5-b]pyridine | 22% | clockss.org |
One-Step Cyclization Approaches for Oxazolo[4,5-b]pyridine-2-ones
Oxazolo[4,5-b]pyridine-2-ones are a specific class of derivatives that can be synthesized through efficient one-step cyclization methods. A common approach involves the reaction of 2-amino-3-hydroxypyridine with a phosgene equivalent, such as 1,1'-carbonyldiimidazole (CDI). google.com In this reaction, CDI acts as a carbonylating agent, bridging the amino and hydroxyl groups of the pyridine precursor to form the cyclic carbamate structure of the oxazolone (B7731731) ring. This reaction is typically carried out by heating the reactants in an anhydrous solvent like tetrahydrofuran (THF). google.com Another method utilizes a combination of bis(trichloromethyl) carbonate (BTC) and N,N'-carbonyldiimidazole (CDI) for the ring-closure step. google.com
Methodologies for Bromine Atom Introduction on the Oxazolo[4,5-b]pyridine Scaffold
The introduction of a bromine atom onto the oxazolo[4,5-b]pyridine scaffold can be achieved through two main strategies: direct bromination of the pre-formed heterocyclic ring system or by utilizing a pyridine starting material that already contains the bromine atom.
Direct Bromination of Oxazolo[4,5-b]pyridine Rings (e.g., using N-bromosuccinimide (NBS))
Direct bromination involves the electrophilic substitution of a hydrogen atom on the oxazolo[4,5-b]pyridine ring with a bromine atom. N-bromosuccinimide (NBS) is a commonly used reagent for this transformation due to its ease of handling compared to liquid bromine. google.com The reaction is typically carried out by treating the oxazolo[4,5-b]pyridine substrate with NBS in a suitable solvent, such as N,N-dimethylformamide (DMF). google.com This method allows for the synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one from oxazolo[4,5-b]pyridin-2(3H)-one in a single step with yields reported to be as high as 92%. google.com The reaction conditions, including temperature and reaction time, can be adjusted to optimize the yield. google.com Alternatively, elemental bromine can also be used for the direct bromination in a solvent like DMF. google.com A photocatalytic bromination using liquid bromine and a photoinitiator has also been described. google.com
| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Oxazolo[4,5-b]pyridin-2(3H)-one | N-bromosuccinimide (NBS) | N,N-dimethylformamide (DMF) | 10-90°C, 1-36 hours | 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one | Up to 92% | google.com |
| Oxazolo[4,5-b]pyridin-2-one | Bromine | N,N-dimethylformamide (DMF) | Stirred for 1.5 hours at room temperature | Bromo-oxazolo[4,5-b]pyridin-2-one | Not specified | google.com |
Synthesis via Brominated Pyridine Starting Materials (e.g., 5-bromo-3-hydroxy-2-aminopyridine)
An alternative and widely used strategy is to begin the synthesis with a pyridine precursor that is already brominated at the desired position. clockss.orgresearchgate.net The compound 5-bromo-3-hydroxy-2-aminopyridine is a key starting material for this approach. clockss.orgresearchgate.net By using this pre-brominated substrate, the bromine atom is incorporated into the final molecule from the outset, avoiding the need for a separate bromination step on the heterocyclic product. This method offers excellent control over the regiochemistry of the bromination. The subsequent oxazole ring annulation is then carried out as described previously, for example, by reacting the 5-bromo-3-hydroxy-2-aminopyridine with a carboxylic acid in the presence of a condensation agent like PPA or PPSE. clockss.orgresearchgate.net This route is particularly useful for the synthesis of 5-bromooxazolo[4,5-b]pyridines with various substituents at the 2-position. clockss.orgresearchgate.net
Serendipitous Formation during N-Oxide Activation Reactions (e.g., with PyBrop)
The formation of the oxazolo[4,5-b]pyridine core can sometimes occur unexpectedly during reactions intended for other transformations. One such instance is the activation of pyridine N-oxides. Aza-aromatic N-oxides possess unique reactivity due to the N⁺-O⁻ bond, making them valuable synthetic intermediates researchgate.net. The oxygen atom of the N-oxide can attack an electrophile, leading to subsequent addition of a nucleophile at the 2- or 4-position scripps.edu.
While specific examples detailing the serendipitous formation of 5-Bromooxazolo[4,5-b]pyridine with PyBrop (bromotripyrrolidinophosphonium hexafluorophosphate) are not prevalent in the reviewed literature, the general reactivity of pyridine N-oxides suggests a plausible mechanism. PyBrop is a common peptide coupling reagent that can also act as a deoxygenating agent and a halogenating agent for N-oxides. It is conceivable that under certain conditions, the activation of a suitably substituted pyridine N-oxide with PyBrop could lead to an intramolecular cyclization, forming the oxazole ring. This type of reaction highlights the diverse chemical transformations that pyridine N-oxides can undergo researchgate.net.
Functionalization and Derivatization Strategies on the this compound Framework
The 5-bromo substituent on the oxazolo[4,5-b]pyridine scaffold serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecules.
The introduction of a carboxylic acid group onto the pyridine ring of this compound has been successfully achieved using the Heck reaction researchgate.netclockss.org. This palladium-catalyzed reaction involves the coupling of the aryl bromide with an alkene, such as methyl acrylate (B77674) clockss.org.
In a specific example, 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine was reacted with methyl acrylate in the presence of palladium acetate, tri-o-tolylphosphine, and triethylamine in DMF at reflux. This reaction yielded the corresponding methyl ester as the E isomer, which was subsequently reduced to the saturated ester and then hydrolyzed to the carboxylic acid clockss.org.
Table 1: Heck Reaction for Carboxylic Acid Introduction
| Starting Material | Reagents | Product | Yield (%) |
| 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine | Methyl acrylate, Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF | Methyl 3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-5-yl)acrylate | 74 |
Data sourced from Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives clockss.org.
For applications where a basic functional group is required, such as in the development of certain antagonists, guanylation can be performed on an amino group introduced onto the this compound framework researchgate.netclockss.org.
Following the introduction of a side chain containing a primary amine, the guanyl group can be introduced. For instance, an aminomethylphenyl group can be converted to a guanidinomethylphenyl group. This transformation has been accomplished using reagents like 1H-pyrazole-1-carboxamidine hydrochloride, although challenges in purification and yield have been noted clockss.org.
The bromine atom at the 5-position is a key site for introducing a wide range of alkyl and aryl substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating chemical diversity and exploring structure-activity relationships.
While specific examples of alkylation and arylation directly on this compound were not detailed in the provided search results, the principles of Suzuki, Stille, and other similar cross-coupling reactions are well-established for aryl bromides. These reactions would involve the coupling of the bromo-oxazolopyridine with an appropriate organoboron, organotin, or other organometallic reagent. Furthermore, palladium-catalyzed C-2 arylation of the parent oxazolo[4,5-b]pyridine has been shown to proceed efficiently, indicating the amenability of this heterocyclic system to such transformations researchgate.net.
The introduction of various electron-donating and electron-withdrawing groups onto the oxazolo[4,5-b]pyridine skeleton can significantly influence its electronic and photophysical properties researchgate.net. The presence of these substituents can alter the ground and excited state dipole moments and affect the charge transfer characteristics of the molecule researchgate.net.
Methods for introducing these groups often rely on the functionalization of pre-existing groups or direct introduction onto the heterocyclic core. For example, an efficient method for the synthesis of isoxazolo[4,5-b]pyridines bearing electron-withdrawing groups at position 6 has been developed starting from 2-chloro-3-nitro-6-R-pyridines nih.gov. The presence of an electron-withdrawing substituent on the pyridine ring was found to facilitate the key intramolecular nucleophilic substitution of the nitro group nih.gov.
Optimization and Refinement of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for achieving high yields and purity of the desired products, which is particularly important in multi-step syntheses. Current synthetic methods for oxazolo[4,5-b]pyridines can suffer from limitations such as harsh reaction conditions, long reaction times, and low yields buketov.edu.kzmagritek.com.
Research has focused on developing milder and more efficient protocols. For instance, the condensation of 2-amino-3-hydroxypyridine with carboxylic acids can be facilitated by microwave-assisted heating, which offers a rapid method for producing 2-substituted oxazolo[4,5-b]pyridines in moderate to good yields researchgate.net. In the synthesis of related oxazolo[5,4-b]pyridine derivatives, reaction conditions were studied and optimized to achieve the target compounds with high yield and purity magritek.comresearchgate.net. This often involves screening different solvents, bases, catalysts, and temperatures to find the optimal combination for a specific transformation. For example, in the synthesis of 8-Chloro-4H-oxazolo[5',4':4,5]pyrano[2,3-b]pyridine, optimization involved screening different palladium sources, solvents, and bases rsc.org.
Chemical Reactivity and Mechanistic Studies of 5 Bromooxazolo 4,5 B Pyridine
Electrophilic Aromatic Substitution Patterns on the Pyridine (B92270) Ring
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgquimicaorganica.org The nitrogen atom's ability to be protonated or coordinate to Lewis acids under typical SEAr conditions further exacerbates this deactivation. wikipedia.org In the case of 5-Bromooxazolo[4,5-b]pyridine, the fused oxazole (B20620) ring and the bromo substituent also exert an electron-withdrawing inductive effect, rendering the pyridine core even less reactive.
When electrophilic substitution on pyridine does occur, it preferentially takes place at the 3-position (meta-position) to avoid the formation of energetically unfavorable cationic intermediates where the positive charge is adjacent to the electronegative nitrogen. quimicaorganica.org By analogy, for this compound, electrophilic attack would be predicted to occur at the C-7 position, which is meta to the pyridine nitrogen (N-4).
Experimental studies on substituted oxazolo[4,5-b]pyridines support the highly deactivated nature of the pyridine ring. For instance, in studies on 2-(2-thienyl)oxazolo[4,5-b]pyridine, electrophilic substitution reactions such as nitration, bromination, and acylation occurred exclusively on the more reactive, electron-rich thiophene (B33073) ring, leaving the oxazolopyridine core intact. researchgate.net Theoretical studies on the nitration of pyridine have further confirmed that while the reaction with the nitronium ion (NO₂⁺) has a low activation energy, the strongly acidic medium required for the reaction leads to the complete protonation of pyridine, which strongly deactivates the ring. rsc.org Direct electrophilic substitution on the pyridine ring of this compound has not been extensively reported, likely due to these inherent reactivity challenges.
Nucleophilic Aromatic Substitution of the Bromo-Substituent
In contrast to its inertness toward electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen. stackexchange.comyoutube.com This is because the electronegative nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com The bromo-substituent at the C-5 position of this compound is not in a classically activated ortho or para position, making traditional SNAr reactions less favorable. youtube.com
However, the bromine atom at C-5 can be effectively displaced using modern cross-coupling methodologies. The Mizoroki-Heck reaction, a palladium-catalyzed C-C bond-forming reaction, has been successfully employed to functionalize this position. wikipedia.orgorganic-chemistry.org In a documented synthesis, 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine was reacted with methyl acrylate (B77674) in the presence of a palladium catalyst to introduce a carboxylic acid moiety onto the pyridine framework. clockss.org This transformation demonstrates the utility of the bromo-substituent as a handle for further molecular elaboration, even at a less activated position.
Table 1: Heck Reaction on a this compound Derivative
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp. | Product | Yield | Ref. |
| 5-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine | Methyl acrylate | Pd(OAc)₂ (1%) | Tri-o-tolylphosphine | Et₃N | DMF | Reflux | Methyl (E)-3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-5-yl)acrylate | 74% | clockss.org |
Cycloaddition Reactions and Their Products
Fused heterocyclic systems with significant electron deficiency can lose some of their aromatic character and behave as dienes or dienophiles in cycloaddition reactions. acsgcipr.org Highly electrophilic systems, termed "superelectrophiles," are particularly prone to undergo [4+2] cycloadditions (Diels-Alder reactions). nih.gov
Research on the closely related isoxazolo[4,3-b]pyridine (B63319) scaffold has shown that the presence of a strong electron-withdrawing nitro group at the C-6 position renders the molecule sufficiently electrophilic to react with dienes like 2,3-dimethyl-1,3-butadiene. nih.gov The cycloaddition occurs across the C=C bond of the pyridine ring, leading to dearomatization and the formation of a bicyclic adduct. nih.gov Given that the bromo-substituent in this compound is also electron-withdrawing, it is plausible that this compound could participate in inverse-electron-demand Diels-Alder reactions, where it would act as the diene component, reacting with electron-rich dienophiles. While specific examples involving reactions with phenyl isocyanate are not prominently documented in the literature, the potential for such cycloadditions exists, particularly under thermal conditions.
Ring-Opening and Ring-Transformation Pathways
The fused oxazolopyridine ring system can undergo fascinating ring-opening and rearrangement reactions, providing pathways to novel heterocyclic structures. One notable example is the Boulton-Katritzky rearrangement, a thermal or base-catalyzed transformation of certain heterocyclic systems. beilstein-journals.orgrsc.orgbeilstein-journals.orgorganic-chemistry.org It has been demonstrated that isoxazolo[4,5-b]pyridine (B12869654) derivatives, when appropriately substituted, undergo this rearrangement. beilstein-journals.orgbeilstein-journals.org For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, upon treatment with a base like potassium carbonate, rearrange to form 3-hydroxy-2-(2-aryl beilstein-journals.orgrsc.orgnih.govtriazol-4-yl)pyridines in high yields. beilstein-journals.orgnih.gov This process involves the opening of the isoxazole (B147169) ring and subsequent recyclization to form a more stable triazole ring.
Another significant ring-opening pathway involves the use of Zincke salts. Recent studies have developed an innovative method for isotopic labeling of pyridines that proceeds through a Zincke intermediate. nih.govacs.orgchemrxiv.orgchemrxiv.org The pyridine ring is activated and then opened by a secondary amine to form a Zincke imine. This intermediate can then be ring-closed with an isotopically labeled amine, such as ¹⁵NH₄Cl, to incorporate the isotope into the pyridine core. nih.govacs.orgchemrxiv.org This methodology represents a powerful tool for creating labeled versions of pyridine-containing compounds for mechanistic and metabolic studies.
Reactivity of Peripheral Substituents and Their Influence on the Core Structure
Substituents attached to the this compound core can be chemically modified to introduce diverse functionalities, and these groups can, in turn, influence the electronic and photophysical properties of the parent heterocycle.
A notable example involves the manipulation of a cyano group on a phenyl ring attached at the C-2 position. The cyano group of 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine derivatives can be quantitatively reduced to a primary amino group using catalysts like Raney nickel under hydrogen pressure. clockss.org This resulting aminomethyl group can be further derivatized, for example, through guanylation reactions to install a basic moiety, which is often important for pharmacological activity. clockss.org
Table 2: Transformations of a Peripheral Substituent on the Oxazolo[4,5-b]pyridine (B1248351) Core
| Starting Material | Reagent(s) | Reaction Type | Product | Yield | Ref. |
| 2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-5-yl derivative | H₂, Raney Ni, 35 atm | Nitrile Reduction | 2-(4-(aminomethyl)phenyl)oxazolo[4,5-b]pyridin-5-yl derivative | Quantitative | clockss.org |
| 2-(4-(aminomethyl)phenyl)oxazolo[4,5-b]pyridin-5-yl derivative | N,N'-di-Boc-S-methylisothiourea | Guanylation | 2-(4-((N,N'-di-Boc-guanidino)methyl)phenyl)oxazolo[4,5-b]pyridin-5-yl derivative | 55% | clockss.org |
Furthermore, the nature of the substituents on the oxazolopyridine ring system has a profound impact on its electronic structure. Studies have shown that the introduction of both electron-donating and electron-withdrawing groups can significantly alter the absorption and fluorescence spectra of these compounds. researchgate.netresearchgate.net This is attributed to changes in the ground and excited state dipole moments, indicating that substituents can modulate the intramolecular charge transfer characteristics of the core structure. researchgate.net
Investigation of Reaction Mechanisms through Isotopic Labeling Experiments
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. Kinetic Isotope Effects (KIEs), which measure the change in reaction rate upon isotopic substitution, are particularly valuable. For example, the mechanism of nucleophilic aromatic substitution can be probed using KIEs. nih.govrsc.orgmcmaster.ca A concerted SNAr mechanism, where the bond to the nucleophile is forming at the same time as the bond to the leaving group is breaking, would be expected to show a significant KIE for both atoms. Conversely, a stepwise mechanism involving a stable Meisenheimer intermediate would show a KIE only for the rate-determining step. rsc.org The substitution of the bromine atom in this compound via a Heck reaction or a potential SNAr reaction could be mechanistically investigated by measuring the ¹²C/¹³C KIE at the site of substitution.
In addition to mechanistic probes, isotopic labeling is crucial for creating tracers for biological and environmental studies. A groundbreaking strategy for incorporating nitrogen isotopes (¹⁵N) into the pyridine ring itself has been recently developed. nih.govresearchgate.net This method relies on the ring-opening of the pyridine to a Zincke imine intermediate, followed by ring-closure with a labeled nitrogen source like [¹⁵N]ammonium chloride. nih.govacs.orgchemrxiv.org This late-stage labeling technique is applicable to a wide range of substituted pyridines and offers a direct route to ¹⁵N-labeled this compound, avoiding the need for de novo synthesis from labeled precursors. nih.govchemrxiv.org The same Zincke imine intermediates can also be used to introduce deuterium (B1214612) at the C-3 and C-5 positions, providing access to higher mass isotopologs. acs.orgchemrxiv.org
Computational Chemistry and Theoretical Investigations of 5 Bromooxazolo 4,5 B Pyridine and Analogues
Quantum Chemical Calculations (Density Functional Theory – DFT)
Density Functional Theory (DFT) has become a important method for investigating the electronic and structural properties of heterocyclic compounds. For the oxazolo[4,5-b]pyridine (B1248351) scaffold, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to predict a range of molecular properties. rsc.org
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic transitions. rsc.org
In studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, DFT calculations have shown that the nature of the substituent at the 2-position significantly influences the HOMO-LUMO gap. rsc.org For instance, electron-donating or withdrawing groups can modulate the energy levels of these frontier orbitals. A smaller HOMO-LUMO gap implies a higher propensity for the molecule to undergo electronic transitions and suggests greater chemical reactivity. Theoretical calculations for a series of 2-substituted analogues revealed HOMO-LUMO gaps ranging from 4.35 to 4.49 eV, indicating substantial stability. rsc.org The analysis of these orbitals typically shows that the HOMO is distributed over the fused pyridine (B92270) and oxazole (B20620) rings, while the LUMO may be localized differently depending on the substituents, indicating the sites most likely to be involved in electron donation and acceptance, respectively.
Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 2-(substituted)oxazolo[4,5-b]pyridine Analogues
| Compound | Substituent at 2-position | HOMO (eV) | LUMO (eV) | ΔE (eV) |
|---|---|---|---|---|
| P5 | 4-methoxyphenyl | -6.2153 | -1.8645 | 4.3508 |
| P6 | 4-trifluoromethylphenyl | -6.7458 | -2.2987 | 4.4471 |
| P7 | 4-trifluoromethoxyphenyl | -6.6970 | -2.2118 | 4.4852 |
Data derived from DFT/B3LYP/6-311G(d,p) calculations. Source: rsc.org
The photophysical behavior of oxazolo[4,5-b]pyridine derivatives has been a subject of significant theoretical interest. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is the primary computational method used to explore excited-state properties, predict absorption and fluorescence spectra, and understand the nature of electronic transitions. researchgate.net
Studies on various analogues reveal that their fluorescence often exhibits a strong charge transfer (CT) character. researchgate.net Upon photoexcitation, electron density can shift from an electron-donating part of the molecule to an electron-accepting part. This intramolecular charge transfer (ICT) is a key feature of the excited state. The introduction of both electron-donating and electron-withdrawing groups into the oxazolo[4,5-b]pyridine core has been shown to increase both the ground and excited-state dipole moments, which is a hallmark of enhanced charge separation upon excitation. researchgate.net
Computational models can predict vertical excitation energies, which correspond to UV-Vis absorption maxima. These calculations help explain how substituents on the oxazolo[4,5-b]pyridine scaffold can significantly alter spectroscopic properties. researchgate.net The nature of these transitions (e.g., π→π* or n→π*) and their oscillator strengths can be determined, providing a theoretical basis for interpreting experimental spectra.
The pyridine nitrogen atom in the oxazolo[4,5-b]pyridine ring system provides a site for protonation. Theoretical and experimental studies have shown that in acidic conditions, these compounds can act as bases, forming fluorescing cations. researchgate.net The influence of protonation on the electronic spectra is significant and can be effectively modeled using quantum chemical calculations. researchgate.netresearchgate.net
Protonation of the pyridine nitrogen generally leads to changes in the absorption and fluorescence spectra. Because the protonated pyridine ring acts as a stronger electron acceptor compared to the neutral ring, the intramolecular charge transfer (ICT) characteristics of the molecule can be profoundly affected. researchgate.net This often results in shifts in the emission wavelengths. Computational studies can predict the structures of the protonated species and calculate their excited-state properties, showing good agreement with experimental observations of how pH changes modify the photophysical behavior of these compounds. researchgate.net Depending on the substituents present, different protonation centers may be favored, and in some cases, the formation of dications has been computationally predicted and experimentally verified. researchgate.net
For many heterocyclic systems, tautomerism is a critical consideration as different tautomers can exhibit distinct chemical and physical properties. While specific DFT studies on the tautomeric equilibrium of 5-Bromooxazolo[4,5-b]pyridine are not extensively documented in the literature, the potential for prototropic tautomerism exists in related heterocyclic scaffolds, such as imidazo[4,5-b]pyridines. uctm.edu Theoretical calculations are essential for determining the relative stabilities of potential tautomers by comparing their computed ground-state energies.
Isomerism, particularly positional isomerism (e.g., oxazolo[4,5-b]pyridine versus oxazolo[5,4-b]pyridine), is another important structural aspect. DFT calculations can be used to compare the thermodynamic stabilities of such isomers, providing insight into their relative abundance and reactivity.
Conformational analysis, which involves studying the different spatial arrangements of a molecule, is particularly relevant for substituted analogues. For molecules with rotatable bonds, such as a phenyl group attached to the oxazole ring, DFT can be used to calculate the potential energy surface associated with bond rotation. This helps identify the most stable (lowest energy) conformation and the energy barriers between different conformers. nih.gov
The Molecular Electrostatic Potential (ESP) surface is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's electrophilic and nucleophilic sites.
In ESP maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) denote electron-poor areas prone to nucleophilic attack. nih.gov For the oxazolo[4,5-b]pyridine scaffold, ESP analysis is expected to show a region of negative potential around the pyridine nitrogen atom, confirming its basicity and role as a hydrogen bond acceptor. rsc.org The analysis can also highlight the reactivity of different positions on the fused ring system, guiding predictions about its chemical behavior in reactions.
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships.
While docking studies specifically for this compound are not widely reported, numerous studies on its analogues have demonstrated the utility of this approach. Derivatives of the oxazolo[4,5-b]pyridine core have been investigated as potential inhibitors for various enzymes. For example, molecular docking and dynamics simulations have been performed on 2-(substituted)oxazolo[4,5-b]pyridine derivatives against the bacterial DNA gyrase enzyme, a target for antibiotics. rsc.org These studies revealed that the compounds fit within the ATP binding site of the enzyme, forming key interactions with amino acid residues.
In other research, 2-(substitutedphenyl)oxazolo[4,5-b]pyridine analogues were identified as inhibitors of human DNA topoisomerase IIα (hTopo IIα), an important target in cancer therapy. Furthermore, molecular docking studies have been conducted on oxazolo[4,5-b]pyridine-based compounds against human dihydroorotate (B8406146) dehydrogenase (hDHODH), another potential anticancer target. These computational studies help to rationalize the observed biological activity and guide the design of more potent and selective inhibitors. The bromo-substituent at the 5-position could potentially engage in halogen bonding or occupy a hydrophobic pocket within a target's active site, a hypothesis that can be effectively explored through molecular docking.
Prediction of Binding Affinities and Modes of Interaction with Biological Macromolecules
Computational methods, particularly molecular docking, are instrumental in predicting how this compound analogues bind to biological macromolecules. These simulations provide insights into the binding affinities and specific orientations of the compounds within the active sites of proteins, which is a critical step in drug discovery. nih.govnih.gov
For instance, studies on related thiazolo[5,4-b]pyridine (B1319707) derivatives have identified them as potent inhibitors of phosphoinositide 3-kinase (PI3K) and the c-KIT enzyme. nih.govnih.gov Molecular docking analyses of these analogues have elucidated their binding modes. A 2-pyridyl thiazolo[5,4-b]pyridine scaffold was shown to fit effectively into the ATP binding pocket of the PI3Kα kinase. nih.gov Similarly, derivatives of oxazolo[4,5-b]pyridine have been investigated as potential antitumor agents targeting human DNA topoisomerase IIα (hTopo IIα), with docking studies helping to understand the inhibition mechanism. nih.gov In another study, imidazo[4,5-b]pyridine analogues were subjected to molecular docking to determine their potential interactions with Dihydrofolate reductase (DHFR) active sites. mdpi.com
These theoretical predictions are crucial for prioritizing compounds for synthesis and further experimental testing, thereby streamlining the drug development process. nih.gov
Table 1: Predicted Binding Interactions of Oxazolo[4,5-b]pyridine Analogues with Biological Targets
| Compound Class | Biological Target | Predicted Interaction Highlights | Reference |
|---|---|---|---|
| Thiazolo[5,4-b]pyridine derivatives | Phosphoinositide 3-kinase (PI3Kα) | The scaffold fits well into the ATP binding pocket, forming key hydrogen bonds. | nih.gov |
| Oxazolo[4,5-b]pyridine derivatives | Human DNA Topoisomerase IIα (hTopo IIα) | Simulations were used to understand the mechanism of inhibition. | nih.gov |
| Imidazo[4,5-b]pyridine derivatives | Dihydrofolate reductase (DHFR) | Analogues adopted numerous important interactions with amino acids in the enzyme's active site. | mdpi.com |
| Thiazolo[4,5-b]pyridine (B1357651) derivatives | Cyclooxygenase-2 (COX-2) | Compounds were preselected for in vitro testing based on docking results. | nih.govresearchgate.net |
| Thiazolo[5,4-b]pyridine derivatives | c-KIT Enzyme | A 3-trifluoromethyl group was found to fit well into a hydrophobic binding pocket. | nih.gov |
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)
The stability and specificity of the binding between a ligand and its biological target are governed by a variety of intermolecular interactions. Computational analyses are pivotal in identifying these key interactions.
Hydrogen Bonding: This is a critical interaction for many biologically active compounds. For example, docking studies of a potent thiazolo[5,4-b]pyridine analogue revealed a hydrogen bond interaction with the Val851 residue in the hinge region of PI3Kα. nih.gov Another hydrogen bond was observed between the compound's sulfonamide group and the Lys802 residue, highlighting the importance of specific functional groups for target binding. nih.gov
Hydrophobic and π-π Stacking Interactions: These interactions are crucial for the binding of aromatic and heterocyclic compounds. nih.govresearchgate.net The interplay between π-π stacking and hydrogen bonding can significantly influence the binding capacity of molecules. nih.gov Theoretical studies on related structures, such as bromopentafluorobenzene (B106962) and pyridine, have detailed the nature of σ-hole and π-hole interactions, which contribute to the binding of halogenated aromatic systems. nih.gov The existence of hydrophobic π-π stacking and hydrogen bonds between molecules can drive strong self-aggregation, which is an important consideration in drug design. nih.gov In the context of c-KIT inhibitors, a molecular docking study revealed that a 3-trifluoromethylphenyl group on a thiazolo[5,4-b]pyridine scaffold fits well into a hydrophobic binding pocket. nih.gov
Table 2: Key Intermolecular Interactions Identified for Oxazolo[4,5-b]pyridine Analogues
| Compound Analogue | Target | Interaction Type | Interacting Groups/Residues | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-b]pyridine derivative | PI3Kα | Hydrogen Bond | Scaffold with Val851; Sulfonamide group with Lys802 | nih.gov |
| Thiazolo[5,4-b]pyridine derivative | c-KIT | Hydrophobic Interaction | 3-trifluoromethylphenyl group with hydrophobic pocket | nih.gov |
| General Heterocyclic Analogues | Generic Receptors | π-π Stacking | Aromatic rings of the ligand and protein | nih.govnih.gov |
Computational Validation of Experimental Findings
A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental results. This synergy enhances the reliability of the computational models and provides a deeper understanding of the structure-activity relationships.
In the study of thiazolo[4,5-b]pyridine derivatives as potential cyclooxygenase-2 (COX-2) inhibitors, researchers noted that the results predicted via molecular docking correlated well with the data obtained from in vitro assays. researchgate.net The compound that was predicted to be the most active in docking studies was also identified as the lead compound based on in vitro screening. researchgate.net
Similarly, research on oxazolo[4,5-b]pyridine derivatives as hTopo IIα inhibitors involved performing molecular docking and molecular dynamic simulations on the most active compounds that were first identified through experimental biological activity screening. nih.gov This approach uses computational tools to explain and rationalize the experimental findings at a molecular level. Another study on imidazo[4,5-b]pyridine derivatives first used molecular docking to identify the most efficient molecules for interacting with the DHFR enzyme, which were then selected for in vitro antibacterial testing. mdpi.com This highlights a common workflow where computational screening guides more focused and efficient experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds. dmed.org.ua
Selection and Calculation of Molecular Descriptors (e.g., Thermodynamic, Electronic, Spatial)
The foundation of any QSAR model is the selection and calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For analogues like 3H-thiazolo[4,5-b]pyridin-2-one derivatives, a wide range of descriptors are calculated, including 2D, 3D, and molecular properties. dmed.org.ua
The process typically involves:
Generation: Calculating a large pool of descriptors that characterize the thermodynamic, electronic, and spatial properties of the molecules.
Filtering: Removing descriptors that have constant or near-constant values across the dataset.
Correlation Analysis: Eliminating descriptors that are highly correlated with each other to avoid redundancy in the model. dmed.org.ua
This systematic approach ensures that the final set of descriptors used in the model is both informative and statistically sound.
Development and Validation of Predictive Models for Biological Effects
Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the observed biological activity. A common approach involves using a genetic algorithm (GA) for descriptor selection combined with multiple linear regression analysis (MLRA) to generate the correlation model. dmed.org.ua
The reliability and predictive power of the developed QSAR models are assessed through rigorous validation procedures:
Internal Validation: Techniques like leave-one-out (Q² LOO) and leave-group-out (Q² LGO) cross-validation are used to test the model's robustness. For a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives studied as antioxidants, the reported Q² LOO values were in the range of 0.7060 to 0.7480, indicating significant predictive ability. dmed.org.ua
External Validation: The model is used to predict the activity of a set of compounds (the test set) that was not used in the model's development.
Applicability Domain: This is defined to ensure that predictions are made only for compounds that are structurally similar to those in the training set, thereby increasing the reliability of the predictions. dmed.org.ua
Elucidation of Structural Determinants for Modulatory Activity
Beyond prediction, a key benefit of QSAR models is the insight they provide into the structural features that are either beneficial or detrimental to the biological activity of interest. researchgate.net
For a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives with antioxidant activity, a QSAR study revealed several key structural determinants. The models indicated that higher activity is associated with small, hydrophilic molecules where the distance of specific atoms from the center of mass is minimal. dmed.org.ua Furthermore, molecules with negligible electronic density redistribution between distant atoms and a high degree of symmetry of electronegative atoms along the principal axis tend to exhibit higher activity. dmed.org.ua
Structure-activity relationship (SAR) studies on related thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors have also identified crucial structural elements. For instance, the presence of a 3-(trifluoromethyl)phenyl group was found to confer moderate enzymatic inhibitory activity, while replacing an amide with a urea (B33335) linkage led to a loss of activity. nih.gov These insights are vital for guiding the structural optimization of lead compounds to enhance their desired biological effects. dmed.org.ua
Table of Mentioned Compounds
Molecular Dynamics Simulations to Explore Dynamic Behavior and Stability
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-evolution of molecular systems, offering valuable insights into the dynamic behavior and structural stability of compounds like this compound and its analogues. While direct MD simulation studies specifically targeting this compound are not extensively available in the current literature, the principles of MD simulations and computational studies on related bromo-substituted heterocyclic systems can provide a strong basis for understanding its expected behavior.
MD simulations model the interactions between atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of conformational landscapes, the stability of different molecular arrangements, and the influence of the surrounding environment, such as a solvent or a biological receptor. For a molecule like this compound, MD simulations can elucidate the flexibility of the fused ring system, the rotational dynamics of the bromo-substituent, and the intermolecular interactions that govern its condensed-phase properties.
In studies of similar heterocyclic compounds, MD simulations have been instrumental. For instance, research on bromo-substituted imidazo[1,2-a]pyridine (B132010) derivatives has utilized MD simulations to investigate their stability and adsorption characteristics on surfaces. These simulations often involve placing the molecule in a simulation box with a defined solvent and temperature, and then tracking the atomic trajectories over nanoseconds or even microseconds. The analysis of these trajectories can reveal key parameters such as root-mean-square deviation (RMSD) to assess structural stability, and radial distribution functions (RDFs) to understand solvation patterns.
The presence of the bromine atom in the 5-position of the oxazolo[4,5-b]pyridine core is expected to significantly influence its dynamic behavior. Bromine, being a large and polarizable atom, can participate in halogen bonding, a non-covalent interaction that can affect molecular self-assembly and binding to biological targets. MD simulations can be parameterized to accurately model these interactions, providing predictions on how this compound might orient itself in different chemical environments.
Furthermore, computational studies on various substituted pyridine derivatives have highlighted the impact of substituents on the electronic properties and reactivity of the pyridine ring. While not dynamic simulations, these quantum chemical calculations provide foundational data, such as partial atomic charges and molecular orbital energies, which are crucial for developing accurate force fields used in MD simulations. These studies suggest that the bromo-substituent would alter the charge distribution across the oxazolo[4,5-b]pyridine scaffold, thereby influencing its electrostatic interactions with neighboring molecules.
To provide a clearer, albeit hypothetical, picture of what MD simulations could reveal about this compound, the following data tables conceptualize the types of results one might expect from such a study.
Table 1: Simulated Physicochemical Properties of this compound in Aqueous Solution
| Property | Predicted Value/Behavior | Significance in Dynamic Behavior |
| Average RMSD | Low (< 2 Å) | Indicates high structural stability of the fused ring system. |
| Solvent Accessible Surface Area (SASA) | Moderate | The bromine atom may slightly increase the surface area available for solvent interaction. |
| Radius of Gyration (Rg) | Stable over simulation time | Suggests a compact and rigid molecular conformation with limited flexibility. |
| Hydrogen Bonding Analysis | Potential for weak H-bonds with water | The nitrogen atoms in the pyridine and oxazole rings can act as hydrogen bond acceptors. |
| Halogen Bond Propensity | Moderate | The bromine atom can act as a halogen bond donor to electron-rich sites. |
Table 2: Key Intermolecular Interaction Energies for a Dimer of this compound in Vacuum (Hypothetical)
| Interaction Type | Estimated Energy (kcal/mol) | Contribution to Stability |
| Van der Waals | -5 to -10 | Primary contributor to non-specific attractions and packing in the solid state. |
| Electrostatic | -2 to -5 | Influenced by the dipole moment arising from the nitrogen and bromine atoms. |
| Halogen Bonding | -1 to -3 | Directional interaction that can influence crystal packing and receptor binding. |
| Pi-Pi Stacking | -3 to -7 | Favorable interactions between the aromatic rings, promoting aggregation. |
Applications in Chemical and Biomedical Research Paradigms
Utility as a Molecular Scaffold for Designing Chemical Probes and Tools
The oxazolo[4,5-b]pyridine (B1248351) skeleton is a versatile molecular framework for the development of new biologically active molecules. mdpi.com Its structural characteristics, particularly its resemblance to nucleic acid bases, make it an attractive starting point for designing compounds that can interfere with biological processes involving these fundamental structures. rsc.org Researchers utilize 5-Bromooxazolo[4,5-b]pyridine as a key intermediate, leveraging the bromine atom as a handle for further chemical modifications through reactions like cross-coupling, allowing for the systematic synthesis of a library of derivatives with diverse functionalities. This approach is fundamental to creating chemical probes to investigate biological pathways and to serve as templates for drug discovery programs targeting enzymes, receptors, and other biomolecules. researchgate.net
Exploration in the Development of Enzyme Inhibitors
The oxazolo[4,5-b]pyridine core has been extensively investigated as a scaffold for developing potent enzyme inhibitors, leading to the discovery of compounds with significant activity against various kinase and oxidase enzymes.
Glycogen synthase kinase-3β (GSK-3β) is recognized as a pro-inflammatory enzyme, and its inhibition is a therapeutic strategy for controlling inflammation. researchgate.net A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for their in vitro GSK-3β inhibitory activity. researchgate.net Several of these compounds demonstrated potent inhibition, with IC50 values in the sub-micromolar range, indicating strong binding and effective enzyme inhibition. researchgate.net The most active compounds from this series are detailed in the table below. researchgate.net
| Compound ID | GSK-3β Inhibitory Activity (IC50 in µM) |
| 7d | 0.34 |
| 7e | 0.39 |
| 7g | 0.47 |
| 7c | 0.53 |
This table displays the most potent GSK-3β inhibitors from a synthesized series of oxazolo[4,5-b]pyridine derivatives. researchgate.net
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine (B1211576) and a significant therapeutic target for neurodegenerative diseases. Research into oxazolopyridine derivatives has identified their potential as MAO-B inhibitors. Structure-activity relationship studies of these derivatives have shown that specific substitutions on the core structure are crucial for inhibitory activity. For instance, replacing the oxazolopyridine core with a thiazolopyridine structure has been shown to significantly improve inhibitory potency against MAO-B.
Modulation of Biological Receptors and Ion Channels in Research Models
While the oxazolo[4,5-b]pyridine scaffold is a subject of broad interest, research into its direct modulation of certain receptors and ion channels is still emerging. In some cases, structurally related heterocyclic systems have shown significant activity.
Angiotensin II Receptors: Research has identified potent, orally active Angiotensin II (AII) receptor antagonists based on the related imidazo[4,5-b]pyridine scaffold. nih.govnih.gov These compounds demonstrate high affinity for the AT1 receptor subtype, highlighting the potential of pyridine-fused heterocyclic systems in modulating this key component of the renin-angiotensin system. nih.gov
Thromboxane A2 Receptors: Thromboxane A2 (TxA2) is a potent mediator of platelet aggregation and vasoconstriction, acting through its specific membrane receptor (TP). nih.govnih.gov While various compounds are known to antagonize this receptor, specific studies linking this activity directly to the oxazolo[4,5-b]pyridine scaffold were not prominent in the reviewed literature.
Calcium Channels: Calcium channel blockers are a well-established class of drugs used to treat cardiovascular conditions by disrupting the movement of calcium through calcium channels. wikipedia.orgnih.govmayoclinic.org Research into oxazolo[3,2-a]pyridine (B1258410) derivatives has revealed antihypertensive action, suggesting a potential mechanism involving calcium channel blockade. nih.gov However, direct evidence of modulation of calcium channels by this compound derivatives specifically is not extensively documented.
Structure-Activity Relationship (SAR) Studies for De Novo Compound Design
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of the oxazolo[4,5-b]pyridine scaffold, SAR analyses have provided key insights for designing novel compounds with enhanced potency and selectivity.
In the context of GSK-3β inhibition, modifications to the piperazine (B1678402) linker attached to the oxazolopyridine core significantly influenced activity, leading to the identification of derivatives with IC50 values as low as 0.34 µM. researchgate.net For antimicrobial applications, SAR studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives revealed that the nature and position of substituents on the phenyl ring are critical for activity. rsc.orgnih.gov For example, the presence of electron-withdrawing groups like trifluoromethyl and trifluoromethoxy at the 4-position of the phenyl ring (compounds P6 and P7) resulted in superior activity against certain bacterial strains compared to other substitutions. rsc.org These findings guide the rational design of new derivatives by highlighting the specific chemical features that govern their interaction with biological targets. mdpi.com
Investigation in Antimicrobial Research for Target Identification and Validation
The structural similarity of the oxazolo[4,5-b]pyridine ring system to the purine (B94841) bases of nucleic acids has prompted investigations into its antimicrobial properties. rsc.org It is hypothesized that these compounds may exert their effect by inhibiting nucleic acid synthesis or by targeting enzymes like DNA gyrase, which is also inhibited by fluoroquinolone antibiotics. rsc.org
A study of 2-(substituted)oxazolo[4,5-b]pyridine derivatives demonstrated significant antimicrobial activity against a panel of bacteria, including drug-resistant isolates. rsc.org Certain derivatives showed activity superior to the standard antibiotic ampicillin (B1664943) against E. faecalis and E. coli isolates and activity equivalent or better than gentamicin (B1671437) against P. aeruginosa. rsc.org Molecular docking studies suggest these compounds bind to the ATP binding site of the DNA gyrase enzyme, providing a potential mechanism for their antibacterial action. rsc.org
| Compound | Organism | MIC (µg/mL) |
| P7 | E. faecalis isolate | 8 |
| P6 | E. coli isolate | 16 |
| P7 | E. coli isolate | 16 |
| P7 | P. aeruginosa | 8 |
| P6 | P. aeruginosa | 16 |
| P5 | P. aeruginosa | 16 |
This table shows the Minimum Inhibitory Concentration (MIC) values for selected 2-(substituted)oxazolo[4,5-b]pyridine derivatives against various bacterial strains. rsc.org
Role in Fundamental Research on Heterocyclic Chemistry and Reactivity
This compound serves as a valuable and versatile building block in the fundamental study of heterocyclic chemistry and reactivity. Its fused bicyclic structure, combining both an electron-deficient pyridine (B92270) ring and an electron-rich oxazole (B20620) ring, presents a unique electronic landscape for chemical investigation. The presence of a bromine atom at the C-5 position is particularly significant, as it provides a reactive handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows researchers to explore the structure-activity relationships and reactivity patterns of the oxazolo[4,5-b]pyridine scaffold.
The compound is a key substrate for developing and optimizing synthetic methodologies. The carbon-bromine bond at the 5-position is a prime site for reactions that form new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. wikipedia.org By studying the behavior of this compound in these reactions, chemists can gain deeper insights into reaction mechanisms, catalyst efficiency, and the influence of the heterocyclic core on the reaction's outcome.
Key areas of fundamental research where this compound is instrumental include:
Palladium-Catalyzed Cross-Coupling Reactions: The compound is an excellent substrate for widely-used reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions leverage the C-Br bond to introduce a diverse range of substituents.
Suzuki-Miyaura Coupling: This reaction is a practical method for forming C-C bonds by coupling the bromo-heterocycle with various organoboron reagents, such as arylboronic acids. nih.govorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and requires a base to activate the boronic acid. nih.govorganic-chemistry.org Studying this reaction with this compound allows for the synthesis of 5-aryl- or 5-alkyl-oxazolo[4,5-b]pyridines, providing data on how the electronic nature of the heterocyclic system affects the catalytic cycle of the Suzuki reaction. nih.govnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines. wikipedia.orgchemeurope.com Utilizing this compound as the aryl halide component enables the synthesis of a library of 5-amino-oxazolo[4,5-b]pyridine derivatives. beilstein-journals.orgnih.gov Research in this area helps to expand the scope of the Buchwald-Hartwig reaction, particularly for use with heteroaromatic substrates which can sometimes be challenging due to their potential to coordinate with and deactivate the palladium catalyst. nih.gov
Exploration of Other Functionalizations: Beyond the major cross-coupling reactions, the bromine atom can be displaced or transformed through various other synthetic routes. This includes nucleophilic aromatic substitution, lithiation-trapping sequences, and conversion to other functional groups. These studies are crucial for understanding the intrinsic reactivity of the pyridine moiety within the fused system. Research has shown that electrophilic substitution on the oxazolo[4,5-b]pyridine ring system can be directed by existing substituents. researchgate.net
The systematic functionalization of the this compound core allows chemists to fine-tune the steric and electronic properties of the molecule. researchgate.net This modular approach is fundamental to fields like materials science and medicinal chemistry, where precise control over molecular properties is essential. By creating a diverse set of derivatives from a single, readily accessible precursor, researchers can efficiently probe chemical space and develop a comprehensive understanding of the chemical behavior of this important heterocyclic scaffold.
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Research Significance |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | This compound, Arylboronic Acid | Pd(PPh₃)₄, K₃PO₄ | 5-Aryloxazolo[4,5-b]pyridine | Demonstrates efficient C-C bond formation on the pyridine ring; allows study of electronic effects on the Pd catalytic cycle. nih.govresearchgate.net |
| Buchwald-Hartwig Amination | This compound, Primary/Secondary Amine | Pd(OAc)₂, X-Phos, KOt-Bu | 5-(Substituted-amino)oxazolo[4,5-b]pyridine | Enables C-N bond formation, expanding the scope of amination reactions to complex heterocyclic substrates. wikipedia.orgbeilstein-journals.org |
| Heck Reaction | This compound, Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-(Alkenyl)oxazolo[4,5-b]pyridine | Provides a method for introducing vinyl groups, studying the reactivity of the C-Br bond towards olefin insertion. researchgate.net |
| C-H Arylation | Oxazolo[4,5-b]pyridine (as a model), Aryl Halide | Pd(OAc)₂, Benzoic Acid | 5-Aryloxazolo[4,5-b]pyridine | While using the bromo-derivative is common, direct C-H activation studies on the parent heterocycle inform selectivity and mechanism, which is relevant to understanding the overall reactivity. nih.gov |
Advanced Research Directions and Future Perspectives for 5 Bromooxazolo 4,5 B Pyridine
Development of Green and Sustainable Synthetic Routes
The future synthesis of 5-Bromooxazolo[4,5-b]pyridine and its derivatives is geared towards environmentally benign methodologies. Traditional synthetic routes often involve harsh conditions, such as high temperatures (200°C) and strong acids like polyphosphoric acid (PPA). clockss.org While effective, these methods present environmental and safety concerns. The development of greener alternatives is paramount for sustainable pharmaceutical development.
Future research will likely focus on:
Microwave-Assisted Synthesis: This technology can significantly reduce reaction times and energy consumption. Microwave-assisted combinatorial synthesis has already been successfully applied to create libraries of related azole[4,5-b]pyridines, demonstrating the feasibility of this high-throughput and efficient approach. researchgate.net
Mild and Efficient Catalysis: The use of milder reagents like polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) represents a step in the right direction. clockss.org Further exploration into novel catalytic systems, such as phenylboronic acid-NaCN catalysis which has been used for related structures, could lead to one-pot syntheses under ambient conditions. researchgate.net
Novel Cascade Reactions: Designing sequential reaction pathways where multiple bonds are formed in a single operation can reduce waste and improve efficiency. A novel approach for synthesizing related pyrazolo[3,4-b]pyridine scaffolds has been developed using a sequential opening/closing cascade reaction at room temperature, highlighting a potential direction for oxazolopyridine synthesis. nih.gov
Sustainable Solvents and Catalysts: The use of water or other green solvents, as demonstrated in the synthesis of some isoxazolopyridine derivatives, along with recoverable catalysts like amorphous carbon-supported sulfonic acid, aligns with the principles of green chemistry. nih.govresearchgate.net
Integration into High-Throughput Screening Libraries for Novel Target Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds against biological targets. eddc.sg The this compound scaffold is an ideal candidate for inclusion in large screening libraries due to its amenability to chemical modification. The bromine atom serves as a versatile handle for introducing molecular diversity through reactions like the Heck reaction. clockss.org
Future efforts will concentrate on:
Combinatorial Library Synthesis: Creating large, diverse libraries of this compound derivatives is crucial. Automated, microwave-assisted synthesis platforms can facilitate the rapid generation of these libraries for HTS campaigns. researchgate.neteddc.sg
Phenotypic Screening: Integrating these libraries into phenotypic screening campaigns, where compounds are tested in whole-cell or whole-organism models, can help identify novel biological targets and mechanisms of action without prior knowledge of the specific target.
Target-Focused Libraries: Designing smaller, focused libraries of compounds tailored to specific protein families (e.g., kinases, proteases) where the oxazolopyridine scaffold has shown promise can increase the efficiency of hit identification.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.comresearchgate.net For this compound, these computational tools offer immense potential.
Key future applications include:
De Novo Drug Design: Generative ML models, such as recurrent neural networks (RNNs), can design novel oxazolopyridine derivatives with desired physicochemical and biological properties. nih.govmdpi.com These models learn from existing chemical data to propose new structures that are likely to be active and synthesizable. researchgate.net
Activity and Property Prediction: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic profiles of new this compound analogs. researchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
Synthesis Planning: AI tools are being developed to predict optimal synthetic routes, potentially identifying greener and more efficient pathways than those designed by traditional methods.
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Generative Models | Design of novel molecules with optimized properties based on the oxazolopyridine scaffold. | Accelerated discovery of new drug candidates with improved efficacy and safety. |
| Predictive Modeling | Forecasting biological activity (e.g., IC50 values), ADMET properties, and potential off-target effects. | Prioritization of synthetic efforts and reduction of late-stage failures. |
| Retrosynthesis Prediction | Identifying efficient and sustainable synthetic pathways for novel derivatives. | Improved chemical synthesis efficiency and adoption of greener chemistry principles. |
Exploration of New Biological Targets and Unconventional Mechanisms of Action
While the oxazolo[4,5-b]pyridine (B1248351) scaffold has been explored for certain targets, a vast landscape of biological space remains to be investigated. The versatility of this chemical structure suggests it could interact with a wide range of protein targets.
Future research will aim to:
Expand Target Classes: Initial studies have shown activity for oxazolopyridine derivatives against targets like topoisomerase IIα and as GPIIb/GPIIIa antagonists. clockss.orgnih.gov Related heterocyclic systems have shown promise against kinases (e.g., VEGFR-2), sirtuins, and nicotinic acetylcholine (B1216132) receptors. nih.govacs.orgresearchgate.net A systematic exploration against a broader panel of targets, including enzymes, receptors, and ion channels, is warranted.
Investigate Unconventional Mechanisms: Beyond simple enzyme inhibition, there is potential for derivatives to act as allosteric modulators, protein-protein interaction inhibitors, or molecular glues. The development of covalent inhibitors, leveraging the reactivity of the scaffold, could lead to compounds with high potency and prolonged duration of action.
Address Drug Resistance: The scaffold can be used to design inhibitors that overcome resistance mechanisms to existing drugs, for instance by targeting mutated forms of enzymes.
| Target/Activity | Scaffold | Therapeutic Area |
|---|---|---|
| Topoisomerase IIα Inhibitors | Oxazolo[4,5-b]pyridine | Anticancer nih.gov |
| GPIIb/GPIIIa Antagonists | Oxazolo[4,5-b]pyridine | Antiplatelet clockss.org |
| SIRT1 Activators | Oxazolo[4,5-b]pyridine | Metabolic Disorders nih.gov |
| α7 nAChR Modulators | Oxazolo[4,5-b]pyridine | Inflammatory Disorders acs.org |
| VEGFR-2 Inhibitors | Oxazolo[5,4-d]pyrimidine | Anticancer (Anti-angiogenesis) researchgate.net |
| Antibacterial Agents | Isoxazolo[4,5-b]pyridine (B12869654) | Infectious Diseases beilstein-journals.org |
Synergistic Approaches Combining Synthetic, Computational, and Biological Research Methodologies
The future of drug discovery with this compound lies in the tight integration of multiple scientific disciplines. nih.gov A synergistic approach, where computational predictions guide chemical synthesis and biological testing provides feedback to refine computational models, will be essential for success.
This integrated workflow involves:
In Silico Design and Screening: Using computational tools, including molecular docking and AI, to design virtual libraries of this compound derivatives and predict their binding affinity for specific targets. mdpi.com
Targeted Synthesis: Synthesizing the most promising candidates identified through computational screening, employing efficient and sustainable chemical methods.
In Vitro and In Vivo Evaluation: Testing the synthesized compounds in relevant biological assays to determine their activity, selectivity, and pharmacological properties.
Iterative Refinement: Feeding the experimental results back into the computational models to improve their predictive accuracy, thus creating a continuous loop of design, synthesis, and testing that accelerates the optimization of lead compounds.
This integrated strategy has already proven effective for related scaffolds like thiazolopyridines, where molecular docking was used to preselect compounds for synthesis and subsequent in vitro testing, leading to the identification of potent anti-inflammatory agents. nih.gov Adopting such a comprehensive approach will undoubtedly accelerate the journey of this compound-based compounds from promising scaffolds to clinically valuable therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromooxazolo[4,5-b]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of 2-amino-3-hydroxypyridine derivatives. A high-yield route (97%) involves reacting 2-amino-3-hydroxypyridine with triethyl orthoformate under reflux in acidic conditions, followed by bromination at the 5-position using in . Microwave-assisted synthesis using solid acid catalysts like offers a faster alternative, reducing reaction time from hours to minutes while maintaining yields >80% . Optimization focuses on solvent choice, catalyst loading, and temperature control.
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the fused oxazole-pyridine ring system and bromine substitution. For example, the deshielded proton at C-6 in oxazolo[4,5-b]pyridine appears as a singlet near δ 8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at 213.97 (M+H) for , with isotopic patterns confirming bromine .
- Infrared (IR) : Stretching vibrations at 1620–1650 cm (C=N) and 750–800 cm (C-Br) validate the structure .
Advanced Research Questions
Q. How do solvent polarity and substituent effects influence the fluorescence properties of this compound derivatives?
- Methodological Answer : The electron-deficient pyridine core and bromine’s electron-withdrawing effect enhance intramolecular charge transfer (ICT). Fluorescence intensity peaks in non-polar solvents (e.g., cyclohexane) due to reduced solvent quenching. In polar solvents (e.g., DMSO), a redshift (~20 nm) occurs due to stabilization of the excited state. Substituents at C-2 (e.g., aryl groups) further modulate emission wavelength; for example, phenyl substitution increases conjugation, shifting from 420 nm to 450 nm . Time-resolved fluorescence spectroscopy quantifies lifetime changes (1–5 ns) under varying pH and temperature.
Q. What computational methods predict the electronic properties and bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps (~4.2 eV), indicating high electrophilicity. Bromine’s inductive effect lowers the LUMO, enhancing reactivity toward nucleophiles .
- Molecular Docking : Virtual screening against kinase targets (e.g., EGFR) identifies potential binding modes, with bromine forming halogen bonds to backbone carbonyls. ADMET predictions (e.g., SwissADME) assess bioavailability and toxicity .
- Molecular Dynamics (MD) : Simulations (100 ns) evaluate stability in biological membranes, showing preferential localization in hydrophobic regions .
Q. How can contradictions in biological activity data for derivatives be resolved through structural-activity relationships (SAR)?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurity interference. Systematic SAR studies involve:
- Regioselective Functionalization : Comparing 5-bromo vs. 6-bromo isomers in antiproliferative assays (e.g., IC values on HeLa cells) .
- Metabolite Identification : LC-MS/MS profiles (e.g., CYP450-mediated dehalogenation) clarify bioactivation pathways .
- Crystallography : Single-crystal X-ray diffraction resolves conformational flexibility impacting target binding .
Data Analysis and Experimental Design
Q. What strategies mitigate challenges in purifying this compound derivatives?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates brominated isomers. For polar byproducts, silica gel flash chromatography with ethyl acetate/hexane (3:7) is effective .
- Recrystallization : Use ethanol/water mixtures (70:30) to isolate high-purity crystals (>99% by HPLC) .
- Spectroscopic Monitoring : In-line UV-Vis (254 nm) tracks elution during column purification .
Q. How can fluorescence quenching mechanisms be distinguished in photophysical studies?
- Methodological Answer :
- Stern-Volmer Analysis : Plot vs. quencher concentration. Linear plots suggest static quenching (complex formation), while upward curvature indicates dynamic quenching (collisional) .
- Lifetime Measurements : Time-correlated single-photon counting (TCSPC) differentiates static (unchanged lifetime) from dynamic (reduced lifetime) quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
